molecular formula C11H11NO B13668099 3-(1-Methoxycyclopropyl)benzonitrile

3-(1-Methoxycyclopropyl)benzonitrile

Cat. No.: B13668099
M. Wt: 173.21 g/mol
InChI Key: HFGDSPULBWNYKV-UHFFFAOYSA-N
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Description

3-(1-Methoxycyclopropyl)benzonitrile is a benzonitrile derivative characterized by a methoxy-substituted cyclopropane ring attached to the benzene core at the meta position. This compound combines the electron-withdrawing cyano group with a sterically constrained cyclopropane moiety, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-(1-methoxycyclopropyl)benzonitrile

InChI

InChI=1S/C11H11NO/c1-13-11(5-6-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6H2,1H3

InChI Key

HFGDSPULBWNYKV-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)C2=CC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 3-(1-Methoxycyclopropyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The methoxycyclopropyl group can be introduced through a cyclopropanation reaction using appropriate reagents and conditions . Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-(1-Methoxycyclopropyl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-(1-Methoxycyclopropyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methoxycyclopropyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, and the methoxycyclopropyl group may influence the compound’s binding affinity and specificity . Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzonitrile Derivatives

The provided evidence highlights several benzonitrile analogs with distinct substituents, enabling comparative analysis of structural and functional differences:

Compound Name Substituent Structure Key Features Reported Activity/Use
3-(1-Methoxycyclopropyl)benzonitrile Methoxycyclopropyl at meta-position Combines cyclopropane rigidity with methoxy polarity; may enhance metabolic stability. Not explicitly reported
Compound 5 () 3-Chloro-5-propoxyphenyl-bipyridinyl-benzonitrile Propyl chain increases hydrophobicity; potential steric hindrance. SARS-CoV-2 Mpro inhibitor
Compound 26 () 3-Chloro-5-(cyclopropylmethoxy)phenyl-bipyridinyl-benzonitrile Cyclopropylmethoxy group improves steric bulk and binding affinity. Enhanced Mpro inhibition vs. Compound 5
Compound 12 () Trifluoromethylbenzyl-dioxoisoindolinyl-propyldihydropyrido-pyrimidinyl-benzonitrile Complex substituents introduce hydrogen-bonding and π-π stacking potential. No explicit activity data

Key Observations :

  • Cyclopropane vs.
  • Methoxy Positioning : The direct methoxy attachment to cyclopropane in the target compound may alter electronic effects compared to the cyclopropylmethoxy group in Compound 26, which has a methylene spacer.
  • Functional Complexity : Compound 12 () demonstrates how extended substituents (e.g., trifluoromethylbenzyl, dioxoisoindolinyl) can modulate solubility and interaction profiles, though its biological relevance remains uncharacterized in the evidence .
Pharmacological and Physicochemical Implications
  • Metabolic Stability: Cyclopropanes are known to resist oxidative metabolism, suggesting improved pharmacokinetics for the target compound relative to propyl-substituted analogs like Compound 5 .
  • Steric Effects : The rigid cyclopropane may reduce conformational flexibility, favoring interactions with deep enzymatic pockets (e.g., viral proteases as in ).

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